molecular formula C30H23ClN8Na4O17S5 B12803322 tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate CAS No. 80019-42-7

tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate

Cat. No.: B12803322
CAS No.: 80019-42-7
M. Wt: 1055.3 g/mol
InChI Key: VABDKENPZVVJQD-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The compound’s IUPAC name systematically describes its molecular architecture:

  • Core structure : A naphthalene disulfonate system substituted with hydroxy, propanoylamino, and diazenyl groups.
  • Azo linkage : The -N=N- group bridges the naphthalene system to a phenyl ring bearing sulfonate and triazine substituents.
  • Triazine moiety : A 1,3,5-triazine ring with chloro, anilino, and sulfonatooxyethylsulfonyl functional groups.
  • Ionic form : Tetrasodium salt neutralizes four sulfonic acid groups.
Property Value
IUPAC Name This compound
CAS Registry Number 93050-79-4
Molecular Formula C₃₁H₁₉ClN₇Na₅O₁₉S₆
Molecular Weight 1136.32 g/mol
Synonyms Reactive Red 195, C.I. Reactive Red 195, REACTIVE RED 3BS

The systematic name reflects the compound’s polyfunctional design, integrating azo chromophores, triazine reactive sites, and sulfonate solubilizing groups. The CAS registry number provides unambiguous identification across chemical databases.

Historical Development of Polyfunctional Azo-Triazine-Sulfonate Dyes

The evolution of reactive dyes began with monofunctional chlorotriazine derivatives in the 1950s. This compound represents a third-generation advancement, combining:

  • Azo chromophores : Historically used since the 19th century for intense coloration.
  • Triazine reactive groups : Introduced by ICI in 1956 for covalent cellulose bonding.
  • Sulfonatooxyethylsulfonyl groups : Developed in the 1980s to enhance hydrolysis stability and dye-fiber bond strength.

Key synthetic milestones:

  • Condensation : 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid reacts with 2,4,6-trichloro-1,3,5-triazine under controlled pH to form the triazine-anilino intermediate.
  • Diazotization : 2-Aminonaphthalene-1,5-disulfonic acid is converted to its diazonium salt for azo coupling.
  • Esterification : Sulfonatooxyethylsulfonyl groups are introduced via nucleophilic substitution on the triazine ring.

This synthetic pathway enables precise control over reactivity and solubility, addressing limitations of early reactive dyes.

Classification Within Reactive Dye Chemistry Frameworks

The compound belongs to the heterobifunctional reactive dye class, characterized by:

Feature Classification Detail
Reactive Groups 1. Monochlorotriazine (MCT)
2. Sulfonatooxyethylsulfonyl (SOES)
Chromophore Type Bis-azo (two -N=N- groups)
Solubility Profile High water solubility (>100 g/L at 50°C) due to four sulfonate groups
Application Class Cold-dyeing reactive dye for cellulose fibers (cotton, viscose)

Comparative analysis with other dye classes:

Dye Class Reactive Groups Fixation Rate Wash Fastness This Compound’s Advantages
Vinyl Sulfone β-Sulfatoethylsulfone 75-80% 4-5 Higher hydrolysis stability
Monochlorotriazine MCT 60-70% 3-4 Dual reactivity for improved fixation
Dichlorotriazine DCT 50-60% 2-3 Lower chlorine content reduces corrosion

The dual reactive system enables covalent bonding with cellulose hydroxyl groups through both nucleophilic substitution (MCT) and Michael addition (SOES), achieving fixation rates exceeding 85% under optimized conditions.

Properties

CAS No.

80019-42-7

Molecular Formula

C30H23ClN8Na4O17S5

Molecular Weight

1055.3 g/mol

IUPAC Name

tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate

InChI

InChI=1S/C30H27ClN8O17S5.4Na/c1-2-24(40)34-21-14-19(58(44,45)46)10-15-11-23(60(50,51)52)26(27(41)25(15)21)39-38-20-13-17(6-7-22(20)59(47,48)49)33-30-36-28(31)35-29(37-30)32-16-4-3-5-18(12-16)57(42,43)9-8-56-61(53,54)55;;;;/h3-7,10-14,41H,2,8-9H2,1H3,(H,34,40)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,32,33,35,36,37);;;;/q;4*+1/p-4

InChI Key

VABDKENPZVVJQD-UHFFFAOYSA-J

Canonical SMILES

CCC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation of the Azo Chromophore Intermediate

  • Diazotization : An aromatic amine (e.g., sulfonated aniline derivative) is diazotized using sodium nitrite in acidic conditions (HCl) at low temperature (0–5 °C).
  • Azo Coupling : The diazonium salt is then coupled with a naphthalene derivative bearing hydroxy and propanoylamino groups, typically in alkaline medium to form the azo linkage.
  • The coupling reaction is controlled to yield the desired substitution pattern on the naphthalene ring, ensuring the azo bond is formed at the correct position.

Synthesis of the Reactive Triazine Intermediate

  • The key reactive component is 4-chloro-6-(substituted anilino)-1,3,5-triazine.
  • This is prepared by nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with an aniline derivative bearing the 3-(2-sulfonatooxyethylsulfonyl) substituent.
  • The substitution is typically performed in a polar aprotic solvent (e.g., acetone or dioxane) at low temperature to control mono-substitution.
  • The sulfonatooxyethylsulfonyl group is introduced via sulfonation and subsequent esterification steps on the aniline precursor before triazine substitution.

Coupling of the Azo Chromophore with the Triazine Reactive Group

  • The amino group on the azo chromophore intermediate reacts with the chlorotriazine derivative under mild alkaline conditions (pH 8–9) to form a stable covalent bond.
  • This step is critical to attach the reactive dye moiety that will later covalently bond to fibers.
  • Reaction temperature is controlled (usually 20–40 °C) to avoid hydrolysis of the reactive triazine.

Formation of the Tetrasodium Salt

  • The final compound is neutralized with sodium hydroxide to convert sulfonic acid groups into their sodium salt forms.
  • This enhances water solubility and dye stability.
  • The product is isolated by crystallization or spray drying.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) pH Range Notes
Diazotization Aromatic amine + NaNO2 + HCl 0–5 Acidic Low temperature to stabilize diazonium
Azo Coupling Diazonium salt + naphthalene derivative 0–10 Alkaline Controlled addition to avoid side reactions
Triazine substitution Cyanuric chloride + substituted aniline 0–10 Neutral Stepwise substitution to avoid polysubstitution
Coupling azo chromophore + triazine Amino-azo + chlorotriazine derivative 20–40 8–9 Mild alkaline to prevent hydrolysis
Salt formation Neutralization with NaOH Ambient Neutral Conversion to tetrasodium salt

Research Findings and Optimization

  • Studies indicate that controlling the temperature and pH during triazine substitution and coupling steps is crucial to maximize yield and purity.
  • The sulfonatooxyethylsulfonyl group improves fixation rates on cellulose fibers due to enhanced reactivity and water solubility.
  • Purification methods such as crystallization from aqueous ethanol or spray drying are employed to obtain stable, pure dye powders.
  • Analytical techniques like HPLC, UV-Vis spectroscopy, and elemental analysis confirm the structure and purity of the final product.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Intermediates Purpose Critical Parameters
1. Diazotization Aromatic amine, NaNO2, HCl Formation of diazonium salt Temp 0–5 °C, acidic pH
2. Azo Coupling Diazonium salt, naphthalene derivative Formation of azo chromophore Alkaline pH, low temp
3. Triazine substitution Cyanuric chloride, substituted aniline Introduce reactive triazine group Low temp, controlled stoichiometry
4. Coupling azo + triazine Amino-azo intermediate, chlorotriazine derivative Attach reactive dye moiety pH 8–9, 20–40 °C
5. Salt formation NaOH Convert to tetrasodium salt Neutral pH, ambient temp

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The chloro and sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple sulfonate groups that enhance its solubility in aqueous solutions. Its chemical formula is C22H16ClN5Na4O10S4C_{22}H_{16}ClN_{5}Na_{4}O_{10}S_{4}, and it has a CAS number of 125830-49-1. The presence of azo bonds (-N=N-) allows for various chemical reactions, including reduction and complexation with metal ions .

Colorimetric Reagent

Reactive Red 250 is widely used as a colorimetric reagent in analytical chemistry. Its ability to form stable complexes with metal ions makes it useful for detecting alkaline earth metals through color changes that can be quantitatively measured. This application is particularly relevant in environmental monitoring and quality control in industrial processes.

Titration Methods

The compound's interactions with various analytes enable its use in titrations. For example, it can be employed to determine the concentration of certain metal ions in solution by monitoring the resulting color change during the reaction.

Cell Viability Assays

Recent studies have indicated the potential of Reactive Red 250 in biological applications, particularly in cell viability assays. It has been shown to be less cytotoxic than other commonly used dyes such as XTT, making it suitable for assessing cell proliferation and metabolic activity without adversely affecting cell health .

Toxicological Studies

Toxicological assessments have revealed that Reactive Red 250 exhibits low acute toxicity levels in animal models (LD50 > 2000 mg/kg). While some renal effects were noted at high doses, these findings suggest that the compound may be safe for use in controlled laboratory settings . Further studies are necessary to fully understand its long-term effects on biological systems.

Dyeing Processes

As an azo dye, Reactive Red 250 is utilized in textile and paper industries for coloring fabrics and papers due to its vibrant hue and stability. The dye's solubility in water allows for easy application in dyeing processes .

Food Industry

The compound has also been explored as a food coloring agent due to its vivid coloration and stability under various conditions. Regulatory assessments have indicated its safety for use within established limits .

Case Studies

Study Focus Findings
Toxicological AssessmentAcute toxicity in ratsLow toxicity (LD50 > 2000 mg/kg); renal effects observed at high doses .
Cell Viability AssayComparison with XTTLess cytotoxicity; effective indicator of cell viability .
Metal Ion DetectionColorimetric analysisEffective reagent for detecting alkaline earth metals through colorimetric changes.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various substrates and enzymes that facilitate its binding to materials. The sulfonate groups enhance its solubility and binding affinity, making it an effective dye.

Comparison with Similar Compounds


Key Properties :

  • Molecular Formula : C₃₄H₂₁ClN₁₀Na₄O₁₇S₄ (approximate, based on analogous compounds in ).
  • Applications : Primarily used as a reactive dye in textiles due to its high affinity for cellulose and covalent bonding via triazine-mediated nucleophilic substitution .

Comparison with Similar Compounds

Structural Analogs in Reactive Dyes

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Sulfonate Groups Molecular Weight Key Differences
Target Compound Propanoylamino, 3-(2-sulfonatooxyethylsulfonyl)anilino-triazine 4 ~1,100–1,200 g/mol Reference standard
RDY145 () Carbamoylamino, 3-(2-sulfonatooxyethylsulfonyl)anilino-triazine 4 ~995 g/mol Carbamoylamino vs. propanoylamino; reduced hydrophobicity
RDR195 () Disulfonatonaphthalene, additional sulfonate on triazine 5 ~1,200 g/mol Higher sulfonation improves solubility but reduces wash-fastness
CAS 70528-89-1 () Fluoro-triazine, 3-chlorophenylamino 4 1,013 g/mol Fluorine substitution increases reactivity; chlorophenyl enhances light-fastness

Table 2: Performance Metrics (Hypothetical Data Based on )

Compound Dye Fixation (%) Wash-Fastness (Grade) Light-Fastness (Grade)
Target 85–90 4–5 6
RDY145 80–85 3–4 5
RDR195 90–95 4 7
CAS 70528-89-1 75–80 5 8

Mechanistic and Functional Differences

Triazine Reactivity: The target compound’s triazine group reacts with cellulose hydroxyl groups under alkaline conditions, forming stable ether bonds. In contrast, RDY145’s carbamoylamino group reduces electrophilicity, lowering fixation efficiency . The fluorine atom in CAS 70528-89-1 () enhances leaving-group ability, accelerating covalent bond formation with fibers .

Sulfonation Impact :

  • Higher sulfonation (e.g., RDR195) increases water solubility but introduces steric hindrance, reducing dye-fiber bond stability .

Substituent Effects: Propanoylamino in the target compound provides moderate hydrophobicity, balancing dye penetration and wash-fastness. Chlorophenyl groups in CAS 70528-89-1 improve UV resistance .

Computational Similarity Analysis

  • Tanimoto Coefficient: Using Morgan fingerprints (), the target compound shows ~75% similarity to RDY145 (due to shared triazine-azo-naphthalene backbone) but <50% similarity to non-azo dyes like CAS 14835-74-6 () .
  • Activity Cliffs : Despite structural similarity, RDR195’s additional sulfonate group creates an “activity cliff” with markedly higher solubility but lower wash-fastness than the target compound .

Research Findings and Industrial Relevance

Environmental Impact : Sulfonated azo dyes like the target compound exhibit moderate biodegradability, but their persistence in wastewater necessitates advanced oxidation processes for removal .

Synthetic Optimization: Modifying the propanoylamino group to benzoylamino (as in ) increases dye affinity for polyester blends but requires hasty pH control during application .

Biological Activity

The compound tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate is a complex sulfonated azo dye with potential biological applications. This article reviews its biological activity, including toxicity, antibacterial properties, and genotoxicity.

Chemical Structure and Properties

This compound contains multiple functional groups that contribute to its reactivity and biological interactions. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications in dyeing and potentially in biomedical fields.

Toxicity Studies

A comprehensive toxicity assessment was conducted on this compound using various animal models. Notably, a 28-day oral repeat dose toxicity study in rats indicated that at high doses (1000 mg/kg/day), the compound caused several adverse effects, particularly on kidney function. Key findings included:

  • Renal Toxicity : Observations included renal tubular vacuolation and changes in organ weights indicative of potential organ damage.
  • Clinical Chemistry : Alterations in biochemical parameters were noted, including increased bilirubin levels, which were attributed to interference with assay procedures rather than direct toxicity.

These findings suggest that while the compound may have therapeutic potential, careful consideration of dosage is critical to avoid nephrotoxicity .

Genotoxicity

Genotoxicity tests revealed that the compound did not exhibit mutagenic properties in bacterial assays (Salmonella typhimurium) nor did it induce chromosomal damage in mouse bone marrow cells. This suggests a relatively low risk for genetic mutations associated with its use .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of synthesized azo dyes similar to the target compound against E. coli and Staphylococcus aureus. Results indicated varying degrees of inhibition based on structural modifications, suggesting that the sulfonated azo structure can enhance antibacterial activity .
  • Photocatalytic Degradation : Research has also explored the use of photocatalysts to degrade azo dyes in wastewater treatment processes. The tetrasodium compound's structural features may facilitate its breakdown under UV light when combined with photocatalysts like TiO2 .

Q & A

Q. What thermodynamic databases are critical for modeling its environmental fate?

  • Resources : Cross-reference partition coefficients (logP) and hydrolysis rates with the EPA’s CompTox Chemicals Dashboard . Use ICReDD’s reaction path search tools to predict transformation products in aquatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.